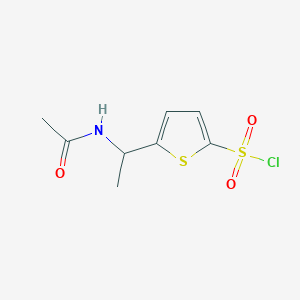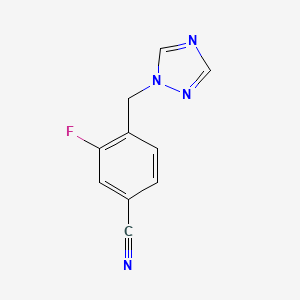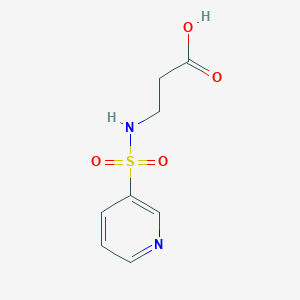![molecular formula C11H15ClN4O B3363010 2-Chloro-1-[4-(pyrimidin-2-yl)piperazin-1-yl]propan-1-one CAS No. 1016805-23-4](/img/structure/B3363010.png)
2-Chloro-1-[4-(pyrimidin-2-yl)piperazin-1-yl]propan-1-one
Übersicht
Beschreibung
“2-Chloro-1-[4-(pyrimidin-2-yl)piperazin-1-yl]propan-1-one” is a compound that has been studied for its potential medicinal properties . It is a derivative of 1-(2-Pyrimidyl)piperazine, which is a metabolite of buspirone . This compound has been used in the synthesis of a new series of 2-[4-(pyrimidin-2-yl)piperazin-1-yl]-2-oxoethyl 4-substituted piperazine-1-carbodithioate derivatives .
Synthesis Analysis
The synthesis of this compound involves a mixture of 2-chloro-N-[4-(2-pyrimidinyl)piperazine]acetamide and potassium salt of an appropriate piperazine dithiocarbamate derivative . The mixture is stirred in acetone at room temperature .Molecular Structure Analysis
The molecular weight of “this compound” is 254.72 . Its IUPAC name is 2-[4-(2-chloropropanoyl)-1-piperazinyl]pyrimidine .Chemical Reactions Analysis
While specific chemical reactions involving “this compound” are not detailed in the search results, it’s worth noting that compounds with similar structures have been involved in various chemical reactions. For instance, 2-chloropyrimidine undergoes cobalt-catalyzed cross-coupling reaction with aryl halides .Physical And Chemical Properties Analysis
This compound is a powder with a storage temperature at room temperature .Wissenschaftliche Forschungsanwendungen
Antimicrobial Applications
- A study by Yurttaş et al. (2016) explored derivatives of 4-(2-pyrimidinyl)piperazine, including compounds similar to 2-Chloro-1-[4-(pyrimidin-2-yl)piperazin-1-yl]propan-1-one. These compounds demonstrated significant antimicrobial activity against various microorganism strains, indicating the potential of such derivatives in antimicrobial applications (Yurttaş et al., 2016).
Anticancer Research
- Mallesha et al. (2012) reported on derivatives of 2-methyl-3-(2-piperazin-1-yl-ethyl)-pyrido[1,2-a]pyrimidin-4-one, which showed promising antiproliferative effects against various human cancer cell lines. This research suggests the role of such compounds in developing potential anticancer agents (Mallesha et al., 2012).
Protein Kinase Inhibitor Development
- Russell et al. (2015) synthesized a piperazinyl analogue in their study on protein kinase inhibitors. The compound's synthesis involved a hybrid flow and microwave approach, showcasing the compound's potential in developing broad-spectrum protein kinase inhibitors (Russell et al., 2015).
Potential for Antianxiety, Antidepressant, and Antipsychotic Agents
- Becker (2008) focused on the synthesis of derivatives of 1-(2-pyrimidinyl)piperazine, which have potential as antianxiety, antidepressant, and antipsychotic agents. This study indicates the versatility of such compounds in psychiatric medication development (Becker, 2008).
Antiarrhythmic and Antihypertensive Effects
- A study by Malawska et al. (2002) synthesized derivatives including 1-substituted pyrrolidin-2-one and pyrrolidine with a 3-(4-arylpiperazin-1-yl)propyl moiety. These compounds exhibited strong antiarrhythmic and antihypertensive activities, suggesting their potential in cardiovascular drug development (Malawska et al., 2002).
Monoamine Oxidase Inhibition
- Kaya et al. (2017) synthesized derivatives of 2-[4-(pyrimidin-2-yl)piperazin-1-yl]-2-oxoethyl 4-substituted piperazine-1-carbodithioate, which exhibited selective monoamine oxidase A inhibitory activity. This research highlights the potential of these compounds in treating disorders related to monoamine oxidase dysfunction (Kaya et al., 2017).
Antiviral Applications
- Nagalakshmamma et al. (2020) designed urea/thiourea derivatives of 2-(piperazine-1-yl)-pyrimidine as tobacco mosaic virus inhibitors. This study showcases the potential of these derivatives in developing antiviral agents (Nagalakshmamma et al., 2020).
Antibacterial Activity
- A study by He et al. (2020) synthesized pyrazolo[1,5-a]pyrimidine derivatives, exhibiting effective antibacterial activity. This research demonstrates the antibacterial potential of pyrimidinyl piperazine derivatives (He et al., 2020).
Anticancer and Anti-Inflammatory Activity
- Ghule et al. (2013) synthesized derivatives linked to benzothiazole and evaluated them for anticancer and anti-inflammatory activity. The findings suggest the significant therapeutic potential of these derivatives in oncology and inflammation treatment (Ghule et al., 2013).
Anticonvulsant Drug Properties
- Georges et al. (1989) investigated the structural and electronic properties of anticonvulsant compounds, including 1-[5-(4-methoxyphenyl)pyrimidin-2-yl]piperidin-4-ol. This study provides insights into the potential use of such compounds in anticonvulsant drug development (Georges et al., 1989).
Safety and Hazards
Zukünftige Richtungen
While specific future directions for “2-Chloro-1-[4-(pyrimidin-2-yl)piperazin-1-yl]propan-1-one” are not detailed in the search results, it’s worth noting that related compounds have been evaluated for their anti-tubercular activity against Mycobacterium tuberculosis H37Ra . This suggests potential future research directions in the field of medicinal chemistry.
Eigenschaften
IUPAC Name |
2-chloro-1-(4-pyrimidin-2-ylpiperazin-1-yl)propan-1-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15ClN4O/c1-9(12)10(17)15-5-7-16(8-6-15)11-13-3-2-4-14-11/h2-4,9H,5-8H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GVEMJAWJIRQBSJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N1CCN(CC1)C2=NC=CC=N2)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15ClN4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.71 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-[(2-Ethoxyethoxy)methyl]aniline](/img/structure/B3362928.png)
![4-[(Methylcarbamoyl)methanesulfonyl]benzoic acid](/img/structure/B3362946.png)
![6-[2-(Trifluoromethyl)phenoxy]pyridine-3-carbonitrile](/img/structure/B3362952.png)

![3-[(2-Phenoxyethoxy)methyl]aniline](/img/structure/B3362956.png)
![6-[4-(Pyridin-2-yl)piperazin-1-yl]pyridine-3-carbonitrile](/img/structure/B3362961.png)

![2-chloro-N-[4-(methylsulfanyl)phenyl]propanamide](/img/structure/B3362969.png)
![3-[Methyl-(1-methyl-piperidin-4-YL)-amino]-propionitrile](/img/structure/B3362976.png)
![3-[(Cyclohexyloxy)methyl]benzonitrile](/img/structure/B3362984.png)


![2-chloro-1-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}propan-1-one](/img/structure/B3362995.png)
![4-[(Dimethylcarbamoyl)methanesulfonyl]benzoic acid](/img/structure/B3362999.png)